Tribenoside impurity A

Overview

Description

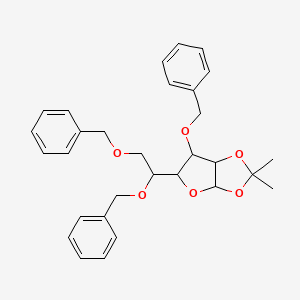

Tribenoside impurity A: 3,5,6-tri-O-Benzyl-1,2-O-(1-methylethyldiene)-α-D-glucofuranose . It is a reference standard used in pharmaceutical research and quality control. This compound is a derivative of tribenoside, which is a vasoprotective drug used to treat conditions like hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenoside impurity A involves the reaction of monobenzyl monoacetone glucose with benzyl chloride in the presence of a phase transfer catalyst and an inorganic base. The reaction is typically carried out at a controlled temperature of 80°C for about 4.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tribenoside impurity A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

Tribenoside impurity A is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: It is used in studies related to cellular processes and biochemical pathways.

Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of tribenoside and its derivatives.

Industry: It is used in quality control and assurance processes in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of tribenoside impurity A involves its interaction with specific molecular targets and pathways. It stimulates the production of laminin α5 and the deposition of laminin-332, which helps repair the basement membrane during the wound healing process. This compound also exhibits mild anti-inflammatory, analgesic, and wound healing properties .

Comparison with Similar Compounds

Tribenoside: The parent compound, used as a vasoprotective drug.

Tribenoside impurity D: Another impurity of tribenoside with a different chemical structure.

Benzyl derivatives: Compounds with similar benzyl groups attached to different molecular backbones.

Uniqueness: Tribenoside impurity A is unique due to its specific chemical structure and its role as a reference standard in pharmaceutical research. Its ability to stimulate laminin production and deposition makes it particularly valuable in studies related to wound healing and tissue repair .

Biological Activity

Tribenoside impurity A (TRA) is a compound associated with tribenoside, a drug known for its venotropic and anti-inflammatory properties. This article explores the biological activity of TRA, including its pharmacological effects, analytical methods for its detection, and relevant case studies.

Overview of Tribenoside and Its Impurities

Tribenoside is primarily used in the treatment of venous insufficiency and related disorders. It exhibits various pharmacological activities, such as:

- Anti-inflammatory : Reduces inflammation in tissues.

- Analgesic : Provides mild pain relief.

- Wound healing : Promotes the repair of damaged tissues.

- Fibrinolytic : Facilitates the breakdown of fibrin in blood clots.

- Membrane-stabilizing : Protects cell membranes from damage.

This compound is one of the several impurities that can be present in tribenoside formulations. Understanding its biological activity is crucial for ensuring the safety and efficacy of tribenoside-containing products.

Analytical Methods for Detection

The detection and quantification of TRA in pharmaceutical formulations are essential for quality control. High-performance liquid chromatography (HPLC) has been widely employed for this purpose. Recent studies have developed methods that allow simultaneous determination of tribenoside and its impurities, including TRA:

| Method | Mobile Phase | Detection Wavelength (nm) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|

| HPLC | Acetonitrile + 0.1% Orthophosphoric Acid | 254 | 7.60 | 23.04 |

These methods have shown good sensitivity and specificity, making them suitable for routine analysis in pharmaceutical quality control .

Clinical Applications

One notable application of tribenoside, and by extension TRA, is in the treatment of hemorrhoids. A study evaluated the effectiveness of tribenoside in managing symptoms associated with this condition. The results indicated significant improvement in patients' conditions, suggesting that impurities like TRA may also play a role in therapeutic outcomes .

Comparative Studies

Comparative studies have been conducted to assess the efficacy of tribenoside formulations containing varying levels of impurities, including TRA. These studies typically measure outcomes such as:

- Reduction in pain scores

- Decrease in inflammation markers

- Improvement in patient-reported outcomes

Such studies are crucial for understanding how impurities affect the overall efficacy of therapeutic agents.

Properties

IUPAC Name |

5-[1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPMTPOOMRPILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164272 | |

| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184939-70-5 | |

| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184939-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.